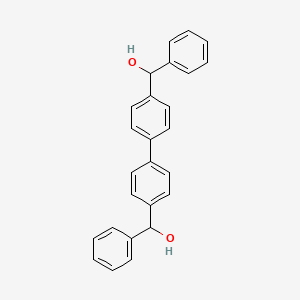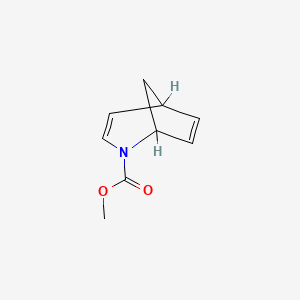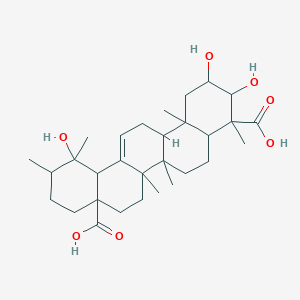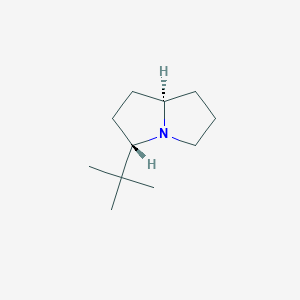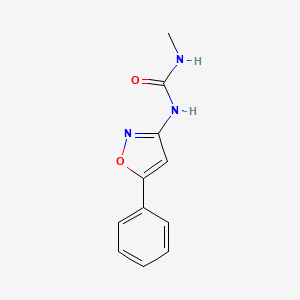
N-Methyl-N'-(5-phenyl-1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to an isoxazole ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- typically involves the reaction of an isocyanate intermediate with an amine. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which avoids the use of organic co-solvents . Another approach involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, to generate the isocyanate intermediate in situ .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methods, such as the use of catalyst-free reactions in aqueous media. This approach not only simplifies the process but also enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and isoxazole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the phenyl or isoxazole rings.
Scientific Research Applications
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea moiety can form hydrogen bonds with active sites, while the phenyl and isoxazole groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Urea, N-methyl-N’-phenyl-: This compound shares a similar urea structure but lacks the isoxazole ring.
N-(5-Methyl-3-isoxazolyl)-N’-(3-(trifluoromethyl)phenyl)urea: This compound has a similar isoxazole ring but differs in the substituents on the phenyl group.
Uniqueness
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- is unique due to the presence of both the phenyl and isoxazole groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
55807-53-9 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-methyl-3-(5-phenyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H11N3O2/c1-12-11(15)13-10-7-9(16-14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
WBJPLDPJZYDOIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)
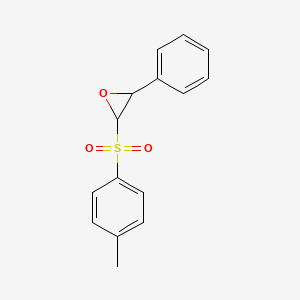
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
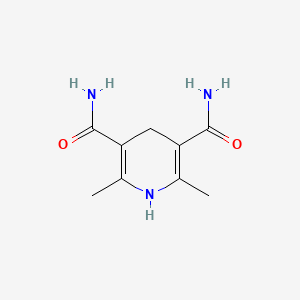
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
